Cas no 1018665-45-6 (1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine)
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine structure](https://ja.kuujia.com/scimg/cas/1018665-45-6x500.png)
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine 化学的及び物理的性質
名前と識別子
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- 1-bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine
- 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine
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- インチ: 1S/C10H11BrN2/c1-7(2)10-12-9(11)8-5-3-4-6-13(8)10/h3-7H,1-2H3
- InChIKey: LFZRMDCJAUZQTB-UHFFFAOYSA-N
- ほほえんだ: BrC1=C2C=CC=CN2C(C(C)C)=N1
計算された属性
- せいみつぶんしりょう: 238.01056g/mol
- どういたいしつりょう: 238.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- ぶんしりょう: 239.11g/mol
- トポロジー分子極性表面積: 17.3
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79296-5.0g |
1-bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine |
1018665-45-6 | 5.0g |
$3147.0 | 2023-02-12 | ||
Enamine | EN300-79296-1.0g |
1-bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine |
1018665-45-6 | 1.0g |
$1086.0 | 2023-02-12 | ||
Enamine | EN300-79296-0.5g |
1-bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine |
1018665-45-6 | 0.5g |
$1043.0 | 2023-02-12 | ||
Enamine | EN300-79296-0.25g |
1-bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine |
1018665-45-6 | 0.25g |
$999.0 | 2023-02-12 | ||
Enamine | EN300-79296-2.5g |
1-bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine |
1018665-45-6 | 2.5g |
$2127.0 | 2023-02-12 | ||
Enamine | EN300-79296-10.0g |
1-bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine |
1018665-45-6 | 10.0g |
$4667.0 | 2023-02-12 | ||
Enamine | EN300-79296-0.05g |
1-bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine |
1018665-45-6 | 0.05g |
$912.0 | 2023-02-12 | ||
Enamine | EN300-79296-0.1g |
1-bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine |
1018665-45-6 | 0.1g |
$956.0 | 2023-02-12 |
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridineに関する追加情報
Comprehensive Analysis of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine (CAS No. 1018665-45-6)
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine (CAS No. 1018665-45-6) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound belongs to the imidazo[1,5-a]pyridine family, a class of nitrogen-containing bicyclic structures known for their versatility in drug discovery. With the increasing demand for novel bioactive molecules, researchers are exploring derivatives like 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine for applications in kinase inhibition, antimicrobial agents, and fluorescence labeling.
The molecular structure of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine features a bromine atom at the 1-position and an isopropyl group at the 3-position, which contribute to its reactivity and potential as a building block in organic synthesis. Recent studies highlight its role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecules for medicinal chemistry. This aligns with the growing interest in green chemistry and sustainable synthetic methods, as researchers seek eco-friendly alternatives to traditional halogenated intermediates.
In the context of drug discovery, imidazo[1,5-a]pyridine derivatives have shown promise as kinase inhibitors, particularly in oncology and inflammation-related pathways. The bromine substituent in 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine offers a strategic handle for further functionalization, enabling the development of targeted therapies. This resonates with current trends in personalized medicine, where modular compounds are tailored to specific biological targets.
Another area of interest is the compound's potential in material science. The imidazo[1,5-a]pyridine core exhibits photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and fluorescent probes. As the demand for energy-efficient displays and diagnostic tools rises, 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine could play a role in advancing these technologies. Researchers are also investigating its use in metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.
From a synthetic perspective, the compound's stability and solubility profile make it suitable for high-throughput screening and combinatorial chemistry. Laboratories focusing on fragment-based drug design often utilize such brominated heterocycles to explore chemical space efficiently. This aligns with the pharmaceutical industry's shift toward AI-driven drug discovery, where large datasets of molecular interactions are analyzed to identify lead compounds.
Safety and handling of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine follow standard laboratory protocols for brominated compounds. While it is not classified as hazardous under typical conditions, proper ventilation and personal protective equipment (PPE) are recommended during handling. This underscores the importance of laboratory safety and regulatory compliance, topics frequently searched by professionals in the field.
In summary, 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine (CAS No. 1018665-45-6) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and synthetic chemistry. Its structural features and reactivity make it a valuable tool for researchers addressing challenges in drug development, sustainable chemistry, and advanced materials. As scientific inquiry continues to evolve, this compound is poised to remain at the forefront of innovation.
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